molecular formula C12H13IN2O2 B153271 tert-butyl 3-iodo-1H-indazole-1-carboxylate CAS No. 290368-00-2

tert-butyl 3-iodo-1H-indazole-1-carboxylate

Cat. No. B153271
M. Wt: 344.15 g/mol
InChI Key: DHNSGIOEVGLLOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. Indazole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate is not directly described in the provided papers. However, similar compounds, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been synthesized through substitution reactions, which suggests that tert-butyl 3-iodo-1H-indazole-1-carboxylate could potentially be synthesized using similar methods . The synthesis of related compounds involves the use of reagents and catalysts that facilitate the introduction of functional groups into the indazole core.

Molecular Structure Analysis

The molecular structure of tert-butyl 3-iodo-1H-indazole-1-carboxylate can be inferred from related compounds. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was determined using X-ray diffraction and corroborated by density functional theory (DFT) calculations . These techniques could be applied to tert-butyl 3-iodo-1H-indazole-1-carboxylate to obtain detailed information about its molecular conformation and electronic structure.

Chemical Reactions Analysis

Indazole derivatives are versatile intermediates in chemical reactions. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of an iodo-nitroaniline derivative, indicating that halogenated indazoles can participate in nucleophilic substitution reactions . This suggests that tert-butyl 3-iodo-1H-indazole-1-carboxylate could also undergo similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-iodo-1H-indazole-1-carboxylate can be predicted based on the properties of similar compounds. For instance, the solubility, melting point, and stability of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provide insights into how tert-butyl 3-iodo-1H-indazole-1-carboxylate might behave under various conditions . Additionally, the molecular electrostatic potential and frontier molecular orbitals of related compounds have been investigated through DFT, which could be indicative of the reactivity and interaction potential of tert-butyl 3-iodo-1H-indazole-1-carboxylate .

Scientific Research Applications

1. Synthesis and Structural Analysis

Tert-butyl 3-iodo-1H-indazole-1-carboxylate and its derivatives are significant intermediates in the synthesis of 1H-indazole derivatives. These compounds have been synthesized and analyzed using various methods like FTIR, NMR spectroscopy, and MS, and their structures confirmed by X-ray diffraction and DFT calculations. This analysis aids in understanding their physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

2. Method Development for Functionalization

Research has been conducted on developing mild conditions for functionalization of similar indazole derivatives. For instance, the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate using chlorodifluoromethane under optimized conditions exemplifies the advances in this area. This method provides a safer alternative to high-pressure or high-temperature approaches (Hong et al., 2020).

3. Synthesis of Novel Heterocyclic Derivatives

The tert-butyl indazole-carboxylate framework is a key component in synthesizing various heterocyclic derivatives. For example, the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives involves the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate and similar compounds, highlighting the versatility of these indazole derivatives in heterocyclic chemistry (Chen et al., 2019).

4. Metal-Free Chemical Reactions

Research into metal-free chemical reactions involving tert-butyl 3-iodo-1H-indazole-1-carboxylate derivatives has been explored. For example, metal-free trifluoromethylation of indazoles using sodium trifluoromethanesulfinate illustrates how these compounds can be used in environmentally friendly chemical synthesis (Ghosh et al., 2018).

5. Biological Activity Screening

Some derivatives of tert-butyl 3-iodo-1H-indazole-1-carboxylate have been synthesized and tested for biological activities, such as antibacterial and anthelmintic properties. For instance, the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrate the potential pharmaceutical applications of these compounds (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

Future Directions

Indazole derivatives, such as “tert-butyl 3-iodo-1H-indazole-1-carboxylate”, could potentially be used in the development of new drugs . They have shown a broad range of chemical and biological properties, making them an active area of research .

properties

IUPAC Name

tert-butyl 3-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNSGIOEVGLLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467071
Record name tert-Butyl 3-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-iodo-1H-indazole-1-carboxylate

CAS RN

290368-00-2
Record name tert-Butyl 3-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodo-1H-indazole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Yu, A Zheng, L Jin, Y Wu, Q Pan, X Wang, X Li… - Applied Sciences, 2023 - mdpi.com
The C-3 functionalization of 1H-indazole could produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory …
Number of citations: 2 www.mdpi.com
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
… A mixture of 3-iodo-1H-ind tert-Butyl 3-iodo-1H-indazole-1-carboxylate (2a). A mixture of 3-… Method b: Prepared from tert-butyl 3-iodo-1H-indazole-1-carboxylate (0.2 g, 0.58 mmol), 2 eq. …
Number of citations: 2 repositorio.uc.cl
G Vera, B Diethelm, CA Terraza… - Molecules, 2018 - mdpi.com
… tert-Butyl 3-iodo-1H-indazole-1-carboxylate (2a). A mixture of 3-iodo-1H-indazole (0.2 g, 0.82 mmol), di-tert-butyldicarbonate (0.2 g, 0.92 mmol) and triethylamine (1 mL) were put under …
Number of citations: 6 www.mdpi.com
Q Pan, Y Wu, A Zheng, X Wang, X Li, W Wang, M Gao… - Molecules, 2023 - mdpi.com
The C-3 modification of 1H-indazole has produced active pharmaceuticals for the treatment of cancer and HIV. But, so far, this transformation has seemed less available, due to the lack …
Number of citations: 6 www.mdpi.com
J Vazquez, SK De, LH Chen… - Journal of medicinal …, 2008 - ACS Publications
We report on the synthesis and evaluation of an indazole-spin-labeled compound that was designed as an effective chemical probe for second site screening against the protein kinase …
Number of citations: 39 pubs.acs.org
F Cullen - 2017 - search.proquest.com
As one of the fundamental heterocyclic building blocks, indazole and its derivatives have spurred significant research interest and patented applications. In particular, C-7 substituted …
Number of citations: 3 search.proquest.com
CL Hartland, W Youngsaye, B Morgan… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… Preparation of (3-(3-methoxyphenyl)-1H-indazole (9): tert-butyl 3-iodo-1H-indazole-1-carboxylate (100 mg, 0.29 mmol) was placed in a suitably sized microwave vial and dissolved in 1,…
Number of citations: 7 www.ncbi.nlm.nih.gov
X Wang, G Xue, Z Pan - European Journal of Medicinal Chemistry, 2020 - Elsevier
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays an important role in T cell signaling downstream of the T-cell receptor (TCR). Herein we …
Number of citations: 6 www.sciencedirect.com
CL Hartland, W Youngsaye, B Morgan, A Ting, P Nag… - growth - academia.edu
The effectiveness of the potent antifungal drug fluconazole has been compromised by the rise of drugresistant fungal pathogens. It has been observed that inhibition of Hsp90 can …
Number of citations: 2 www.academia.edu

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